Bis(cyclooctatetraene)iron(0) Bis(cyclooctatetraene)iron(0)
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733792
InChI: InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;
SMILES:
Molecular Formula: C16H16Fe
Molecular Weight: 264.14 g/mol

Bis(cyclooctatetraene)iron(0)

CAS No.:

Cat. No.: VC15733792

Molecular Formula: C16H16Fe

Molecular Weight: 264.14 g/mol

* For research use only. Not for human or veterinary use.

Bis(cyclooctatetraene)iron(0) -

Specification

Molecular Formula C16H16Fe
Molecular Weight 264.14 g/mol
IUPAC Name cyclooctatetraene;iron
Standard InChI InChI=1S/2C8H8.Fe/c2*1-2-4-6-8-7-5-3-1;/h2*1-8H;
Standard InChI Key MXSLSXKBFNCQNV-UHFFFAOYSA-N
Canonical SMILES C1=CC=CC=CC=C1.C1=CC=CC=CC=C1.[Fe]

Introduction

Synthesis and Preparation

Laboratory Synthesis

Fe(COT)₂ is typically prepared via a reduction reaction using Schlenk techniques under inert conditions. The synthesis involves the reduction of ferric acetylacetonate ([Fe(acac)₃]) with triethylaluminium (AlEt₃) in the presence of 1,3,5,7-cyclooctatetraene (COT) . The reaction proceeds as follows:

Fe(C₅H₇O₂)₃+2C₈H₈+3Al(C₂H₅)₃Fe(C₈H₈)₂+3Al(C₂H₅)₂(C₅H₇O₂)+32C₂H₄+32C₂H₆\text{Fe(C₅H₇O₂)₃} + 2 \, \text{C₈H₈} + 3 \, \text{Al(C₂H₅)₃} \rightarrow \text{Fe(C₈H₈)₂} + 3 \, \text{Al(C₂H₅)₂(C₅H₇O₂)} + \frac{3}{2} \, \text{C₂H₄} + \frac{3}{2} \, \text{C₂H₆}

Key parameters for reproducibility include strict air-free conditions (argon/nitrogen atmosphere), stoichiometric control (2:1 COT-to-Fe ratio), and solvent selection (diethyl ether or tetrahydrofuran) . Yields range from 60% to 75%, with purity confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Challenges in Stability

Fe(COT)₂ is thermally unstable, decomposing above 150°C, and undergoes gradual degradation in solution even under inert atmospheres . This instability necessitates storage at low temperatures (-20°C) and rapid characterization post-synthesis.

Structural Characterization

Solid-State Geometry

Single-crystal X-ray diffraction reveals an asymmetric bonding arrangement: one COT ligand binds in an η⁴ fashion (two adjacent double bonds), while the other adopts an η⁶ coordination (three conjugated double bonds) . The η⁴-COT ring forms a dihedral angle of 33° with the plane of the η⁶-COT ligand, creating a distorted sandwich structure (Figure 1) .

Table 1: Structural Parameters of Fe(COT)₂

ParameterValue
Fe–C (η⁴-COT)2.08–2.15 Å
Fe–C (η⁶-COT)2.20–2.35 Å
Dihedral Angle (η⁴/η⁶)33°
C=C Bond Length (η⁴-COT)1.34–1.41 Å
C=C Bond Length (η⁶-COT)1.40–1.45 Å

Dynamic Behavior in Solution

Fe(COT)₂ exhibits fluxionality, as evidenced by a singlet in its room-temperature ¹H NMR spectrum . Variable-temperature NMR and solid-state studies indicate ligand mobility: below -185°C, the structure is rigid, but at higher temperatures, the COT rings oscillate, leading to dynamic disorder .

Physicochemical Properties

Physical and Thermal Properties

  • Molecular Weight: 264.14 g/mol

  • Melting Point: 98–99°C (decomposition)

  • Solubility: Soluble in diethyl ether, toluene, and THF; insoluble in polar solvents .

  • Magnetic Susceptibility: Diamagnetic (low-spin d⁸ configuration) .

Spectroscopic Features

  • IR Spectroscopy: Absence of ν(CO) bands distinguishes it from carbonyl-based Fe(0) complexes .

  • Mössbauer Spectroscopy: Quadrupole splitting (ΔE_Q = 0.85 mm/s) confirms the zerovalent state .

NHC LigandProductKey Features
IMesFe₄(COT)₄(NHC)₂Mixed-valent Fe(0)/Fe(I)
SIPrFe₃(COT)₃Tri-iron cluster

Oligomerization Catalysis

Fe(COT)₂ promotes oligomerization of unsaturated hydrocarbons (e.g., ethylene, styrene) via a radical mechanism . The proposed pathway involves:

  • COT ligand dissociation to generate coordinatively unsaturated Fe(0).

  • Substrate binding and electron transfer to form radical intermediates.

  • Radical coupling to yield dimers/trimers .

Comparative Analysis with Related Complexes

Fe(COT)₂ vs. Ferrocene

Unlike ferrocene (Fe(C₅H₅)₂), Fe(COT)₂ lacks aromatic stabilization, resulting in higher reactivity. The η⁴/η⁶ bonding in Fe(COT)₂ contrasts with the symmetrical η⁵ coordination in ferrocene .

Fe(COT)₂ vs. Fe(CO)₅

Future Directions

Recent studies highlight Fe(COT)₂’s potential in:

  • Cluster Synthesis: Carbene-mediated routes to polynuclear Fe clusters for hydrogen storage .

  • Single-Molecule Magnets (SMMs): Mixed-valent Fe(0)/Fe(I) systems with unpaired electrons .

  • Green Catalysis: Replacement of toxic carbonyl ligands in industrial processes .

Challenges include improving thermal stability and developing asymmetric variants for enantioselective catalysis.

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